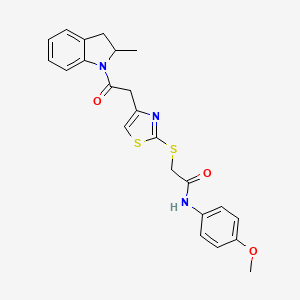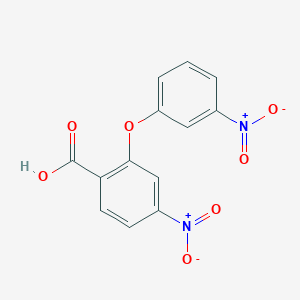
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H24N6O5S2 and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Compounds with thiazole and triazole moieties, similar to the queried chemical, have been extensively researched for their potential anti-inflammatory and analgesic effects. Studies have identified specific derivatives displaying significant anti-inflammatory activity, both in vitro and in vivo, through mechanisms such as p38α MAP kinase inhibition. For instance, certain 1,2,4-triazole-based benzothiazole/benzoxazole derivatives have demonstrated notable efficacy in reducing inflammation in animal models (Tariq et al., 2018). These findings suggest the potential for similar compounds to be explored for their anti-inflammatory properties.
Antimicrobial Activities
The structural components of thiazoles and triazoles have been leveraged in the design of compounds with antimicrobial properties. Research has shown that such derivatives can exhibit significant activity against a range of bacterial and fungal pathogens. This suggests a promising avenue for the development of new antimicrobial agents, potentially including derivatives of the specified compound (Patel, Kumari, & Patel, 2012).
Anticancer Activities
Thiazole and triazole derivatives have also been evaluated for their potential anticancer effects. Certain compounds in this category have demonstrated the ability to inhibit tumor growth in vitro across various cancer cell lines. This includes notable efficacy against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, highlighting the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).
Corrosion Inhibition
Interestingly, derivatives with thiazole and triazole functionalities have been found to serve as effective corrosion inhibitors for metals in acidic environments. This application is crucial in industrial settings to protect metal surfaces from corrosion, thereby extending their lifespan and maintaining structural integrity. For example, benzothiazole derivatives have been shown to offer significant protection against steel corrosion, indicating a potential application for similar compounds in corrosion prevention (Hu et al., 2016).
properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O5S2/c1-33-17-8-9-19(34-2)18(12-17)30-20(13-26-21(31)14-35-16-6-4-3-5-7-16)28-29-24(30)37-15-22(32)27-23-25-10-11-36-23/h3-12H,13-15H2,1-2H3,(H,26,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPKSXJANBDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2730781.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2730784.png)
![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)
![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)
![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)


![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)
![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)
![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-5-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2730804.png)